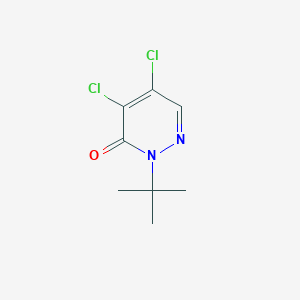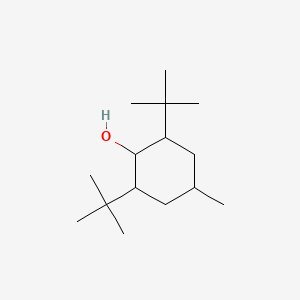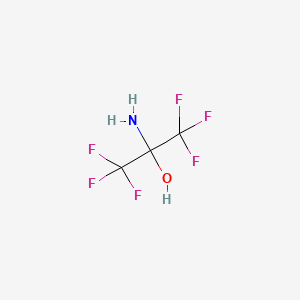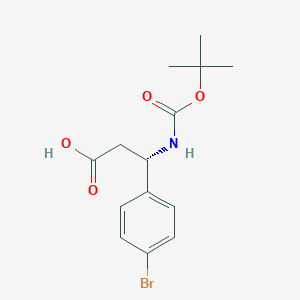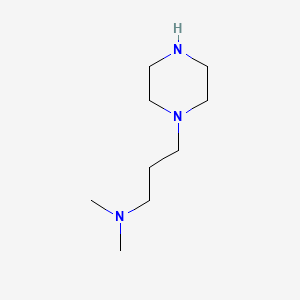
1-(3-Dimethylaminopropyl)piperazine
Vue d'ensemble
Description
1-(3-Dimethylaminopropyl)piperazine is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonist of the Melanocortin-4 Receptor : A study by Chen et al. (2007) discovered a potent and selective antagonist of the melanocortin-4 receptor. This compound exhibited good metabolic profiles and promoted food intake in tumor-bearing mice, highlighting its potential for treating cachexia.
Antibacterial and Biofilm Inhibitor : Research by Mekky & Sanad (2020) focused on synthesizing novel bis(pyrazole-benzofuran) hybrids with a piperazine linker. These compounds demonstrated significant antibacterial efficacies and biofilm inhibition activities, particularly against various bacterial strains like E. coli, S. aureus, and MRSA.
Peptide Carboxyl Group Derivatization : A study by Qiao et al. (2011) explored the use of piperazine-based derivatives for the derivatization of carboxyl groups on peptides. This technique improved ionization efficiency in mass spectrometry and helped in detecting peptides with low molecular weight and high pI value.
Antibacterial Activities of Piperazine Derivatives : The research by Shroff et al. (2022) discussed the preparation and antimicrobial assessment of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives. This highlights the role of piperazine moieties in enhancing antimicrobial activities against drug-resistant bacterial strains.
Polyamide Synthesis Involving Piperazine : Hattori & Kinoshita (1979) study 1 study 2 conducted research on synthesizing polyamides using piperazine and diamines, producing materials with potential applications in various fields due to their solubility and molecular weight properties.
Enhancing Sulfuric Acid-Based New Particle Formation : A study by Ma et al. (2019) revealed that piperazine can enhance sulfuric acid-based new particle formation (NPF) in the atmosphere, which is significant for understanding the environmental impact of piperazine.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(3-Dimethylaminopropyl)piperazine is the GABA receptor . This receptor plays a crucial role in the nervous system, mediating inhibitory neurotransmission. The compound’s interaction with this receptor is responsible for its anthelmintic action, particularly against roundworms and pinworms .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in the flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor disrupts the normal functioning of the worms’ neuromuscular system . This disruption leads to paralysis and expulsion of the worms from the host body .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis and expulsion of parasitic worms from the host body . This is achieved through the compound’s action on the GABA receptors, which disrupts the worms’ neuromuscular function .
Analyse Biochimique
Biochemical Properties
1-(3-Dimethylaminopropyl)piperazine plays a significant role in biochemical reactions, particularly in the formation of covalent bonds between biomolecules. It is commonly used as a crosslinking agent in bioconjugation techniques, where it facilitates the linkage of carboxyl groups to primary amines through the formation of amide bonds. This reaction is catalyzed by enzymes such as carbodiimide, which activates the carboxyl groups for nucleophilic attack by the amines . The compound interacts with various proteins and enzymes, including those involved in cell signaling and metabolic pathways, by forming stable covalent bonds that enhance the stability and functionality of the biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In cancer cells, for example, piperazine derivatives have been found to induce apoptosis by activating intrinsic mitochondrial signaling pathways . This compound can modulate cell signaling pathways by interacting with key proteins and enzymes, leading to changes in gene expression and metabolic activity. Additionally, it has been observed to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly through the activation of carboxyl groups by carbodiimide . This compound acts as a zero-length crosslinker, meaning that it does not introduce any additional atoms into the final product. The activated carboxyl groups undergo nucleophilic substitution with primary amines, resulting in the formation of stable amide bonds. This mechanism is widely used in various biochemical applications, including the immobilization of proteins and the synthesis of bioconjugates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time depending on factors such as stability, degradation, and long-term impact on cellular function. The compound is generally stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary significantly with different dosages. At low doses, the compound is generally well-tolerated and can induce beneficial effects such as enhanced metabolic activity and improved cellular function . At high doses, the compound can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances. The threshold for these effects varies depending on the species and the specific physiological conditions of the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism and energy production. The compound interacts with enzymes such as carbodiimide and other cofactors that facilitate the conversion of substrates into energy-rich molecules . It can also influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic activity within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in specific cellular compartments . Once inside the cell, it can interact with binding proteins that facilitate its localization and distribution within different tissues and organelles.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in specific compartments . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes and functions.
Propriétés
IUPAC Name |
N,N-dimethyl-3-piperazin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)6-3-7-12-8-4-10-5-9-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRGRZJKGMBHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371223 | |
| Record name | 1-(3-dimethylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-96-3 | |
| Record name | N,N-Dimethyl-1-piperazinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-dimethylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Dimethylamino)propyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)
